3-[(6-Chloro-[1,3]dioxolo[4,5-g]quinolin-7-ylmethyl)-amino]-propan-1-ol
Description
3-[(6-Chloro-[1,3]dioxolo[4,5-g]quinolin-7-ylmethyl)-amino]-propan-1-ol is a synthetic quinoline derivative featuring a fused [1,3]dioxolo ring system at positions 4,5-g of the quinoline core. The compound is substituted with a chlorine atom at position 6 and a 3-aminopropanol moiety at position 7 via a methylene linker. Its synthesis likely involves intermediates such as ethyl-8-chloro-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate, followed by functionalization of the carboxylate group to introduce the aminopropanol side chain .
Properties
IUPAC Name |
3-[(6-chloro-[1,3]dioxolo[4,5-g]quinolin-7-yl)methylamino]propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O3/c15-14-10(7-16-2-1-3-18)4-9-5-12-13(20-8-19-12)6-11(9)17-14/h4-6,16,18H,1-3,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSIVACIDMXSINI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=CC3=CC(=C(N=C3C=C2O1)Cl)CNCCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(6-Chloro-[1,3]dioxolo[4,5-g]quinolin-7-ylmethyl)-amino]-propan-1-ol typically involves multiple steps. One common approach starts with the preparation of 6-chloro-[1,3]dioxolo[4,5-g]quinoline-7-carboxaldehyde, which is then subjected to a series of reactions to introduce the amino and propanol groups. The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
3-[(6-Chloro-[1,3]dioxolo[4,5-g]quinolin-7-ylmethyl)-amino]-propan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and bases. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated compounds .
Scientific Research Applications
3-[(6-Chloro-[1,3]dioxolo[4,5-g]quinolin-7-ylmethyl)-amino]-propan-1-ol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular processes.
Mechanism of Action
The mechanism of action of 3-[(6-Chloro-[1,3]dioxolo[4,5-g]quinolin-7-ylmethyl)-amino]-propan-1-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The pathways involved can vary depending on the specific application and the biological context .
Comparison with Similar Compounds
Structural Analogues: Core Modifications and Substituents
3-[(6-Chloro-4-phenylquinazolin-2-yl)amino]propan-1-ol (CAS 51443-54-0)
- Core Structure: Quinazoline (two-nitrogen heterocycle) vs. quinoline (one-nitrogen heterocycle).
- Substituents: Chlorine at position 6, phenyl at position 4, and aminopropanol at position 2.
- Molecular Weight: 313.78 g/mol (vs.
- Key Differences: The quinazoline core may alter electronic properties and binding interactions compared to the quinoline-dioxolo hybrid. The phenyl group at position 4 could enhance lipophilicity .
3-[(7-Chloroquinolin-4-yl)amino]propan-1-ol (CAS 60548-22-3)
- Core Structure: Simple quinoline without fused dioxolo ring.
- Substituents: Chlorine at position 7 and aminopropanol at position 3.
- Molecular Weight : 236.70 g/mol.
- Key Differences: The absence of the dioxolo ring reduces steric hindrance and may decrease metabolic stability. Chlorine at position 7 (vs. 6 in the target compound) could influence target selectivity, as seen in antimalarial quinolines where substitution patterns critically affect activity .
C. 3-((1-Adamantyl)aminomethyl)-1-pentyl-1H-quinolin-4-one (Compound 42 in )
- Core Structure: 4-Oxo-1,4-dihydroquinoline.
- Substituents : Adamantyl group (bulky lipophilic moiety) and pentyl chain.
- Molecular Weight : 379 g/mol.
- The absence of a dioxolo ring highlights the role of fused heterocycles in modulating solubility and binding .
[1,3]Dioxolo[4,5-g]chromen-8-one Derivatives
- Core Structure: Chromenone (coumarin-like) fused with [1,3]dioxolo.
- Substituents : Variable aryl groups via aldol condensation.
- Key Differences: The chromenone core, unlike quinoline, is associated with antioxidant and cytotoxic activities. However, the shared dioxolo ring may confer similar metabolic resistance or enhanced π-π stacking interactions in biological targets .
Biological Activity
The compound 3-[(6-Chloro-[1,3]dioxolo[4,5-g]quinolin-7-ylmethyl)-amino]-propan-1-ol is a synthetic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Name : this compound
- Molecular Formula : C14H15ClN2O
- Molecular Weight : 294.73 g/mol
- CAS Number : 606104-80-7
Pharmacological Properties
The biological activity of this compound has been investigated primarily in the context of its anti-cancer and antimicrobial effects. Notable findings include:
- Anticancer Activity :
- Antimicrobial Activity :
The mechanisms underlying the biological activity of this compound are not fully elucidated but may involve:
- Inhibition of DNA Synthesis : Similar compounds have shown the ability to interfere with DNA replication in cancer cells, leading to apoptosis.
- Disruption of Cellular Membranes : The antimicrobial properties may stem from the compound's ability to disrupt bacterial cell membranes, thereby inhibiting growth.
Case Study 1: Anticancer Efficacy
A study conducted on a series of quinoline derivatives, including those related to this compound, demonstrated that several compounds exhibited significant cytotoxicity against a panel of cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity .
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 10 |
| Compound B | MCF7 | 15 |
| Compound C | A549 | 12 |
Case Study 2: Antimicrobial Activity
Research on the antimicrobial properties revealed that derivatives of this compound had varying degrees of effectiveness against different bacterial strains. The following table summarizes the MIC values observed:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
